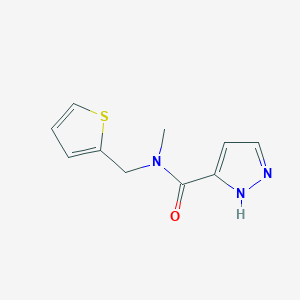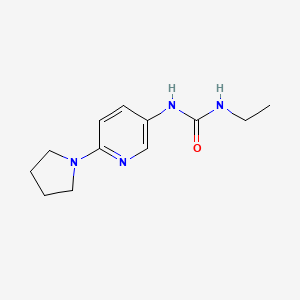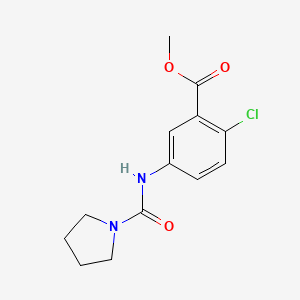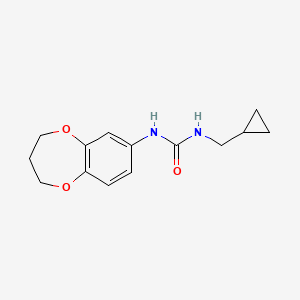![molecular formula C14H18N4O B7529606 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea, also known as DPU-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant anticancer properties, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the inhibition of the protein kinase CK2. This enzyme is overexpressed in many types of cancer and plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea as a research tool is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition in a targeted manner. However, one limitation of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. One area of interest is the development of new cancer treatments based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and other CK2 inhibitors. Another area of interest is the development of new antimicrobial agents based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the reaction of 2,5-dimethylpyrazole with 3-methylbenzyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-5-4-6-12(7-10)9-15-14(19)16-13-8-11(2)17-18(13)3/h4-8H,9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNGASUHICTFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)


![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)

![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)



